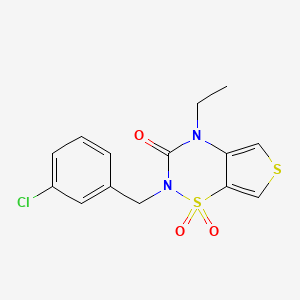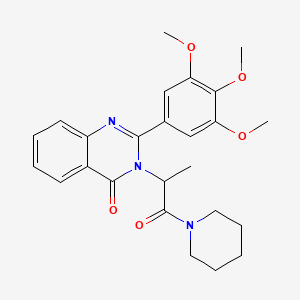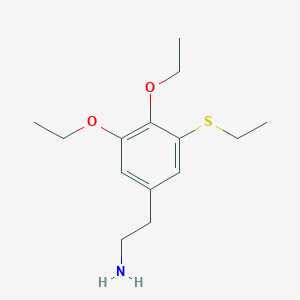
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- is an organic compound with the molecular formula C14H23NO2S It is a derivative of benzeneethanamine, featuring ethoxy and ethylthio substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- typically involves the following steps:
Starting Materials: The synthesis begins with benzeneethanamine as the core structure.
Thioether Formation: The ethylthio group is introduced at the 5 position through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethylthio group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzeneethanamines.
Scientific Research Applications
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ethylthio groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 3,4-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy and ethylthio groups.
Benzeneethanamine, 3,4,5-trimethoxy-: Contains three methoxy groups on the benzene ring.
Uniqueness
Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- is unique due to the presence of both ethoxy and ethylthio groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90132-53-9 |
|---|---|
Molecular Formula |
C14H23NO2S |
Molecular Weight |
269.40 g/mol |
IUPAC Name |
2-(3,4-diethoxy-5-ethylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C14H23NO2S/c1-4-16-12-9-11(7-8-15)10-13(18-6-3)14(12)17-5-2/h9-10H,4-8,15H2,1-3H3 |
InChI Key |
JSWFZFXPKROBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CCN)SCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


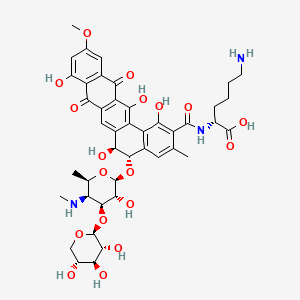
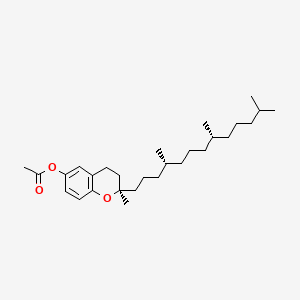


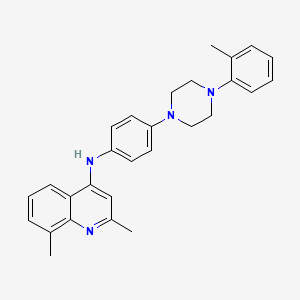


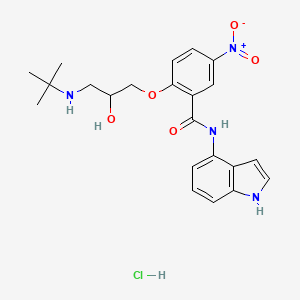

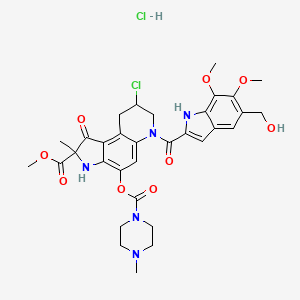
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)
